Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-
CAS No.: 22684-87-3
Cat. No.: VC17323489
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22684-87-3 |
|---|---|
| Molecular Formula | C11H14N4O2 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3 |
| Standard InChI Key | RHDYJQYFJSGSMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)OC)C2=CC(=NC(=N2)C)OC |
Introduction
Chemical Structure and Substituent Analysis
The pyrimidine ring in this compound serves as the central framework, with substituents influencing electronic and steric properties. Key structural features include:
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Position 2: A methyl group enhances hydrophobicity and steric bulk.
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Position 4: A methoxy group contributes electron-donating effects, potentially altering aromaticity and reactivity.
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Position 6: The 5-methoxy-3-methylpyrazole substituent introduces a fused heterocyclic system, enabling hydrogen bonding and metal coordination .
Comparative analysis with the structurally similar 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine (CAS 18694-40-1) reveals positional isomerism, where the pyrazole group shifts from position 2 to 6 . This shift significantly impacts molecular geometry and interaction profiles, as demonstrated in Table 1.
Table 1: Structural Comparison of Pyrimidine-Pyrazole Derivatives
Synthetic Routes and Methodological Considerations
While no direct synthesis of 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine is documented, analogous pathways suggest feasible strategies:
Pyrimidine Core Formation
The pyrimidine ring can be constructed via cyclization reactions. For example, urea-mediated condensation of β-diketones or aminocarboxylic acids yields 2-aminopyrimidines, which undergo functionalization . Intermediate 2-aminonicotinic acid (derived from urea and carboxylic acid precursors) is a plausible starting material .
Pyrazole Coupling
The pyrazole moiety is introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. In the synthesis of 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, the pyrazole is attached at position 2 using POCl3-mediated chlorination followed by displacement with a pyrazolyl nucleophile . Adapting this method to position 6 would require regioselective activation, potentially via directed ortho-metalation or protecting group strategies.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Pyrimidine ring formation | Urea, 2-aminonicotinic acid, Δ |
| 2 | Chlorination at position 6 | POCl3, DMF, reflux |
| 3 | Pyrazole coupling | 5-Methoxy-3-methylpyrazole, K2CO3 |
| 4 | Methylation at position 2 | CH3I, NaH, DMF |
Physicochemical Properties and Stability
Predicted properties for 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine include:
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Molecular Weight: ~290.3 g/mol
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logP: ~2.1 (moderate lipophilicity)
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Solubility: Low aqueous solubility due to aromatic rings; soluble in DMSO or DMF.
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Stability: Susceptible to hydrolytic cleavage of methoxy groups under acidic/basic conditions.
Experimental characterization (e.g., NMR, HPLC) is essential to confirm these estimates.
Coordination Chemistry and Material Science Applications
The pyrazole nitrogen and pyrimidine’s methoxy group offer potential metal-binding sites. In analogous copper(II) complexes, the pyrimidine-pyrazole ligand acts as a bidentate chelator, forming octahedral geometries . Such complexes exhibit enhanced stability and redox activity, relevant for catalytic or magnetic materials.
Challenges and Future Directions
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Synthetic Accessibility: Regioselective functionalization at position 6 remains challenging, necessitating innovative directing groups or catalysts.
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Biological Screening: Prioritize in vitro assays against inflammation and cancer targets to validate hypothesized activities.
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Computational Modeling: Molecular docking studies could predict binding affinity to COX-2 or EGFR, guiding structural optimization.
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